4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride
Overview
Description
4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO3S. It is a derivative of benzene, featuring an ethoxy group at the 4-position, a fluorine atom at the 3-position, and a sulfonyl chloride group at the 1-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride typically involves the following steps:
Nitration: The starting material, 4-ethoxy-3-fluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is converted to a sulfonyl chloride group using chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid and sulfuric acid) and halogenating agents (e.g., bromine or chlorine) under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic or neutral conditions to facilitate the substitution reaction.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into aromatic compounds.
Medicine: Utilized in the development of drug candidates and as a building block for medicinal chemistry.
Industry: Applied in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-3-fluorobenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
4-Ethoxy-3-fluorobenzene-1-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
4-Ethoxy-3-fluorobenzene-1-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.
Uniqueness
4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride is unique due to its combination of an ethoxy group, a fluorine atom, and a sulfonyl chloride group on the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
4-ethoxy-3-fluorobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-2-13-8-4-3-6(5-7(8)10)14(9,11)12/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBSIGBOIHWSAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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